U91356

Beschreibung

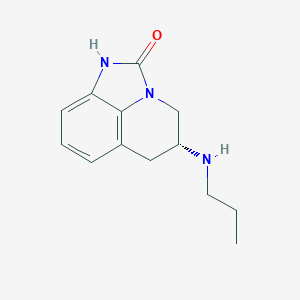

Structure

3D Structure

Eigenschaften

IUPAC Name |

(10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWUNLMHXDDOMD-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934630 |

Source

|

| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152886-85-6 |

Source

|

| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152886-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152886856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-91356A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FQ4JYU8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

U-91356: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of U-91356, a potent and selective dopamine (B1211576) D2 receptor agonist. This document details the compound's binding affinity, functional activity, and the experimental protocols utilized in its evaluation.

Introduction

U-91356, chemically known as (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-(1H)-one, is a significant research compound valued for its high affinity and selectivity for the dopamine D2 receptor subtype. Its discovery has provided a valuable tool for investigating the roles of the D2 receptor in various physiological and pathological processes. This guide will cover the key aspects of its synthesis and pharmacological profile.

Synthesis of U-91356

The synthesis of U-91356 and its analogs typically starts from 3-aminoquinoline. A multi-step synthetic route is employed to construct the imidazo[4,5,1-ij]quinolin-2(1H)-one core, followed by the introduction of the propylamino side chain. A key step involves the preparation of (R)-5-(diallylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, which can then be reduced to yield the desired product. The synthesis of a radiolabeled version for receptor binding studies has also been described, involving the catalytic reduction of the diallyl intermediate with tritium (B154650) gas.[1]

Experimental Protocol: Synthesis of a U-91356 Analog

While a detailed step-by-step protocol for the synthesis of U-91356 is not publicly available, the synthesis of its tritiated analog provides a viable pathway. The following is a generalized protocol based on the synthesis of related compounds:

-

Preparation of the Imidazoquinolinone Core: Starting from 3-aminoquinoline, a series of reactions are performed to construct the tricyclic imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold.

-

Introduction of the Amino Group: The core structure is then functionalized with an amino group at the 5-position.

-

Alkylation of the Amino Group: The amino group is subsequently alkylated with allyl bromide to yield (R)-5-(diallylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one.

-

Final Reduction: The diallyl intermediate is subjected to catalytic hydrogenation to reduce the allyl groups to propyl groups, affording (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-(1H)-one (U-91356).

Pharmacological Profile

U-91356A is characterized as a potent agonist for the dopamine D2 receptor subtype. It also exhibits binding affinity for the dopamine D3 and D4 receptors, as well as the serotonin (B10506) 5-HT1A receptor, albeit with lower affinities.[2]

Receptor Binding Affinity

Quantitative data on the binding affinities of U-91356A for various receptors is crucial for understanding its selectivity profile.

| Receptor | Binding Affinity (Ki) |

| Dopamine D2 | Highest Affinity |

| Dopamine D3 | Lower Affinity |

| Dopamine D4 | Lower Affinity |

| 5-HT1A | Lower Affinity |

Functional Activity

As a dopamine D2 receptor agonist, U-91356A mimics the action of dopamine at this receptor. This activity has been demonstrated in various in vitro and in vivo models.

| Assay Type | Parameter | Value |

| Functional Assay | EC50 | Not available |

Experimental Protocol: Receptor Binding Assay

The following is a general protocol for determining the binding affinity of a compound like U-91356A to dopamine receptors.

-

Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3, D4) are prepared from cultured cells or animal brain tissue.

-

Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound (U-91356A).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Pharmacology

The pharmacological effects of U-91356A have been investigated in several animal models, demonstrating its activity as a dopamine D2 receptor agonist.

Effects on Locomotor Activity in Reserpinized Mice

In mice treated with reserpine, a drug that depletes monoamines, U-91356A was found to stimulate cage climbing and locomotor activity.[2] This effect is consistent with the stimulation of postsynaptic dopamine receptors.

Rotational Behavior in Unilaterally Lesioned Rats

In rats with unilateral lesions of the substantia nigra, a model of Parkinson's disease, U-91356A produced contralateral turning.[2] This behavior is a classic response to dopamine receptor agonists in this model.

Experimental Protocol: Unilateral Substantia Nigra Lesion Model

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

-

Lesioning: A neurotoxin, such as 6-hydroxydopamine (6-OHDA), is unilaterally injected into the substantia nigra or the medial forebrain bundle.

-

Recovery: The animals are allowed to recover from the surgery for a period of several weeks to allow for the full development of the lesion.

-

Drug Administration: U-91356A is administered to the lesioned rats.

-

Behavioral Assessment: The rotational behavior (full body turns) of the rats is observed and quantified over a specific period. The number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) turns are recorded.

Signaling Pathway and Experimental Workflow

Dopamine D2 Receptor Signaling Pathway

As a D2 receptor agonist, U-91356 initiates a signaling cascade that is primarily inhibitory. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.

References

An In-depth Technical Guide to U91356: Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound designated as U91356, identified as 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone, is limited. This guide provides a comprehensive overview of its known structural and computed chemical properties. In the absence of specific experimental data for this compound, this document draws upon established methodologies for the synthesis and analysis of structurally similar compounds, particularly curcumin (B1669340) analogs with a central cyclohexanone (B45756) ring. The biological activity and potential mechanisms of action discussed are based on findings for these related molecules and should be considered as predictive rather than established facts for this compound.

Core Structure and Chemical Identity

This compound, chemically known as 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone, is a synthetic organic compound. Its structure features a central 4-methylcyclohexanone (B47639) ring substituted at the 2 and 6 positions with 3-phenylallylidene groups.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone | NIST |

| Synonyms | Cyclohexanone, 4-methyl-2,6-bis(3-phenyl-2-propenylidene)- | PubChem |

| CAS Registry Number | 25672-06-4 | NIST, PubChem |

| Molecular Formula | C₂₅H₂₄O | NIST, PubChem |

| Molecular Weight | 340.46 g/mol | NIST |

| Canonical SMILES | CC1CC(=CC=Cc2ccccc2)C(=O)C(=CC=Cc3ccccc3)C1 | PubChem |

| InChI Key | ODJVUQDVQMIDCB-MGQHZVHLSA-N | NIST |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 6.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 340.182715385 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been found, compounds of this class are typically synthesized via a Claisen-Schmidt condensation (a type of aldol (B89426) condensation). This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Generalized Experimental Protocol: Synthesis of 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone

Materials:

-

4-Methylcyclohexanone

-

Cinnamaldehyde (B126680) (2 equivalents)

-

Ethanol (B145695) (or other suitable solvent)

-

Aqueous solution of a base (e.g., Sodium Hydroxide (B78521) or Potassium Hydroxide)

-

Glacial Acetic Acid (for neutralization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring apparatus (magnetic stirrer)

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: A solution of 4-methylcyclohexanone and cinnamaldehyde in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: An aqueous solution of sodium hydroxide is added dropwise to the stirred solution at room temperature. The reaction mixture is typically stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, the mixture is cooled in an ice bath and neutralized with glacial acetic acid. The resulting precipitate (the crude product) is collected by vacuum filtration.

-

Purification: The crude product is washed with cold distilled water and then purified by recrystallization from a suitable solvent to yield the pure 2,6-bis(3-phenylallylidene)-4-methylcyclohexanone.

Diagram 1: Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available. However, numerous structurally related curcumin analogs containing a central cyclohexanone ring have been investigated for their therapeutic potential. These compounds often exhibit anti-inflammatory, antioxidant, and anticancer properties.

Table 3: Reported Biological Activities of Structurally Related Cyclohexanone Analogs

| Compound Class | Biological Activity | Potential Mechanism of Action | Reference |

| Curcumin Analogs with Cyclohexanone Core | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | |

| Bis(arylidene)cyclohexanone Derivatives | Anticancer / Antiproliferative | Induction of apoptosis, cell cycle arrest | |

| Chalcone-related Cyclohexanones | Antimicrobial | Disruption of bacterial cell membranes or key cellular processes |

Based on these findings for related compounds, it is plausible that this compound could modulate similar signaling pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like COX-2, which is a key player in the arachidonic acid pathway leading to the production of prostaglandins.

Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Future Directions

The information presented in this guide highlights the need for further experimental investigation of this compound. Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed, reproducible synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is required to confirm its structure and purity.

-

Physicochemical Profiling: Experimental determination of key properties such as solubility, melting point, and stability is crucial for any potential drug development.

-

In Vitro Biological Screening: A broad panel of in vitro assays should be conducted to determine its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be necessary.

Unraveling the Evolutionary Lineage of U91356: A Deep Dive into its Homologs and Orthologs

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Homologs and Orthologs of the Gene Associated with GenBank Accession U91356, Identified as Homo sapiens U6 snRNA biogenesis phosphodiesterase 1 (USB1).

This whitepaper provides an in-depth exploration of the homologs and orthologs of the gene corresponding to the GenBank accession number this compound. Our investigation has identified this sequence as representing the human gene USB1, which encodes the U6 snRNA biogenesis phosphodiesterase 1. This enzyme plays a critical role in RNA metabolism, specifically in the 3'-end processing of U6 small nuclear RNA (snRNA), a key component of the spliceosome. Furthermore, recent studies have implicated USB1 as a miRNA deadenylase, highlighting its broader role in post-transcriptional gene regulation. Mutations in the USB1 gene are causally linked to the rare autosomal recessive disorder, Poikiloderma with Neutropenia (PN), characterized by skin abnormalities, chronic neutropenia, and a predisposition to bone marrow failure.

This guide is intended to serve as a valuable resource for researchers in cell biology, genetics, and drug development by providing a consolidated overview of the evolutionary conservation of USB1, detailing its known functions, and presenting relevant experimental methodologies.

Identification of this compound as Homo sapiens USB1

The GenBank accession number this compound corresponds to a sequence from Homo sapiens that is now officially annotated as the gene USB1 (U6 snRNA biogenesis phosphodiesterase 1). This gene is located on chromosome 16 in humans. The protein product is a 3'-5' RNA exonuclease that is essential for the maturation of U6 snRNA.

Orthologs and Homologs of Human USB1

Orthologs are genes in different species that evolved from a common ancestral gene by speciation and typically retain the same function. Homologs are genes related by descent from a common ancestor, a broader term that includes orthologs and paralogs (genes related by duplication within a genome). The identification of orthologs and homologs of human USB1 across various species is crucial for understanding its fundamental biological importance and for utilizing model organisms in functional studies.

Data Summary of USB1 Orthologs

A comprehensive search of genomic and proteomic databases has identified orthologs of human USB1 in a wide range of species, from yeast to mammals. The following table summarizes key quantitative data for a selection of these orthologs.

| Species | Gene Symbol | Chromosome/Scaffold | Protein Length (amino acids) | Percent Identity to Human USB1 |

| Homo sapiens | USB1 | 16 | 358 | 100% |

| Mus musculus (Mouse) | Usb1 | 8 | 358 | 85% |

| Danio rerio (Zebrafish) | usb1 | 24 | 353 | 68% |

| Drosophila melanogaster (Fruit Fly) | CG7834 | 3L | 338 | 45% |

| Saccharomyces cerevisiae (Yeast) | USB1/YPL177C | IV | 345 | 30% |

Note: The percent identity is based on protein sequence alignment with human USB1 (NP_078874.2).

Functional and Signaling Pathways

The primary function of USB1 is its role as a 3'-5' exonuclease in the maturation of U6 snRNA. This process is vital for the assembly and function of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Recent evidence also points to USB1's involvement in miRNA stability through its deadenylase activity.

U6 snRNA Maturation Pathway

The following diagram illustrates the established role of USB1 in the 3' end processing of U6 snRNA.

miRNA Deadenylation Pathway

The emerging role of USB1 in miRNA regulation is depicted in the following pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize USB1 and its orthologs.

Identification of Orthologs: In Silico Analysis

Objective: To identify orthologous and homologous sequences of human USB1 in various species.

Methodology:

-

Sequence Retrieval: The protein sequence of human USB1 (e.g., from NCBI RefSeq NP_078874.2) is used as the query sequence.

-

Database Searching: The query sequence is used to perform a BLASTp (Protein-Protein BLAST) search against non-redundant protein sequence databases (nr) at the National Center for Biotechnology Information (NCBI).

-

Ortholog Databases: The search is supplemented by querying specialized orthology databases such as OrthoDB, InParanoid, and the NCBI HomoloGene database.

-

Reciprocal Best Hit Analysis: To confirm orthology, a reciprocal best hit BLAST is often performed. The top hit from the initial BLAST search in a target species is used as a query in a BLASTp search back against the human proteome. If the original human protein is the top hit, it strengthens the evidence for orthology.

-

Phylogenetic Analysis: Multiple sequence alignment of candidate homologous sequences is performed using tools like Clustal Omega or MUSCLE. A phylogenetic tree is then constructed using methods such as Maximum Likelihood or Neighbor-Joining to visualize the evolutionary relationships.

Experimental Workflow for Functional Characterization

The following diagram outlines a typical experimental workflow for investigating the function of a USB1 ortholog in a model organism.

Conclusion and Future Directions

The evolutionary conservation of the USB1 gene across a wide range of species underscores its fundamental role in RNA metabolism and cellular homeostasis. The study of its orthologs in model organisms provides invaluable insights into the molecular mechanisms underlying Poikiloderma with Neutropenia and may pave the way for the development of novel therapeutic strategies. Future research should focus on further elucidating the full spectrum of USB1's substrates and its regulatory networks, which could uncover new therapeutic targets for PN and potentially other related disorders. The detailed methodologies and comparative data presented in this guide offer a solid foundation for such future investigations.

An In-depth Technical Guide to the Expression Profile of PTEN

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene located on chromosome 10q23.31.[1] It encodes a 403-amino acid protein with both lipid and protein phosphatase activities.[1] The primary function of PTEN is to negatively regulate the PI3K/AKT/mTOR signaling pathway, a key cascade involved in cell growth, proliferation, survival, and metabolism.[1][2] Loss of PTEN function, through mutations, deletions, or epigenetic silencing, is a frequent event in a wide range of human cancers, leading to uncontrolled cell growth and tumor development.[3][4][5] This guide provides a comprehensive overview of the PTEN expression profile in human tissues, details of experimental protocols for its analysis, and its role in cellular signaling pathways.

Data Presentation: PTEN Expression in Human Tissues

The expression of PTEN varies across different human tissues. The following tables summarize the quantitative RNA and protein expression data for PTEN.

Table 1: PTEN RNA Expression in Normal Human Tissues

RNA-seq data from the Genotype-Tissue Expression (GTEx) project provides a quantitative measure of PTEN gene expression across a wide range of non-diseased human tissues. The data is presented as normalized protein-coding transcripts per million (nTPM).

| Tissue | nTPM (Mean) |

| Adipose - Subcutaneous | 55.3 |

| Adrenal Gland | 48.9 |

| Bladder | 39.1 |

| Brain - Cerebellum | 65.2 |

| Brain - Cortex | 58.7 |

| Breast - Mammary Tissue | 46.8 |

| Colon - Transverse | 42.5 |

| Esophagus - Mucosa | 38.2 |

| Heart - Left Ventricle | 35.1 |

| Kidney - Cortex | 51.6 |

| Liver | 30.2 |

| Lung | 37.4 |

| Ovary | 62.1 |

| Pancreas | 45.9 |

| Prostate | 58.3 |

| Skin - Sun Exposed (Lower leg) | 40.7 |

| Small Intestine - Terminal Ileum | 43.1 |

| Spleen | 53.9 |

| Stomach | 39.8 |

| Testis | 75.4 |

| Thyroid | 50.1 |

| Uterus | 52.7 |

Data sourced from The Human Protein Atlas, which integrates data from the GTEx project.[6]

Table 2: PTEN Protein Expression in Normal Human Tissues

Protein expression data, primarily based on immunohistochemistry (IHC), reveals the cellular and subcellular distribution of the PTEN protein.

| Tissue | Protein Expression Level | Subcellular Localization |

| Adipose tissue | Medium | Cytoplasmic & Nuclear |

| Brain (Cerebral cortex) | High | Cytoplasmic & Nuclear |

| Breast | Medium | Cytoplasmic & Nuclear |

| Colon | High | Cytoplasmic & Nuclear |

| Endometrium | High | Cytoplasmic & Nuclear |

| Kidney | High | Cytoplasmic & Nuclear |

| Liver | Medium | Cytoplasmic & Nuclear |

| Lung | Medium | Cytoplasmic & Nuclear |

| Prostate | High | Cytoplasmic & Nuclear |

| Skin | Medium | Cytoplasmic & Nuclear |

| Spleen | Medium | Cytoplasmic & Nuclear |

| Stomach | Medium | Cytoplasmic & Nuclear |

| Testis | High | Cytoplasmic & Nuclear |

| Thyroid gland | High | Cytoplasmic & Nuclear |

Data sourced from The Human Protein Atlas.[7]

Experimental Protocols

Accurate assessment of PTEN expression is crucial for both research and clinical applications. Below are detailed methodologies for key experiments used to analyze PTEN at the mRNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for PTEN mRNA Expression

qRT-PCR is a sensitive method for quantifying mRNA levels.

1. RNA Extraction:

-

Total RNA is extracted from fresh or frozen tissue samples (approximately 20-30 mg) or cultured cells using a TRIzol-based method or a commercial RNA extraction kit.

-

The quality and concentration of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), with an A260/A280 ratio between 1.8 and 2.0 indicating high purity.[8]

2. cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

3. qPCR Reaction:

-

The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and PTEN-specific primers.

-

A common set of primers for PTEN are:

-

A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[8]

4. Data Analysis:

-

The relative expression of PTEN mRNA is calculated using the 2-ΔΔCt method, where the Ct values for PTEN are normalized to the housekeeping gene and compared to a control sample.[8]

Immunohistochemistry (IHC) for PTEN Protein Expression

IHC allows for the visualization of PTEN protein expression within the context of tissue architecture.

1. Tissue Preparation:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

2. Antigen Retrieval:

-

Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

3. Staining:

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

The sections are incubated with a primary antibody against PTEN (e.g., clone 6H2.1) at an appropriate dilution.[9]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then applied.

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.[9]

-

The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

4. Scoring:

-

PTEN expression is semi-quantitatively scored based on the intensity and percentage of stained tumor cells. A common scoring system is the H-score, which combines staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.

Western Blotting for PTEN Protein Quantification

Western blotting is used to detect and quantify the total amount of PTEN protein in a sample.

1. Protein Extraction:

-

Tissues or cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

2. Gel Electrophoresis:

-

Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer:

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunodetection:

-

The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody against PTEN.

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.[10]

5. Analysis:

-

The intensity of the bands corresponding to PTEN is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathway Diagram

The primary role of PTEN is to antagonize the PI3K/AKT signaling pathway. The following diagram illustrates this critical cellular pathway.

References

- 1. Frontiers | Functions and Regulation of the PTEN Gene in Colorectal Cancer [frontiersin.org]

- 2. PTEN Tumor-Suppressor: The Dam of Stemness in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTEN: Multiple Functions in Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTEN (gene) - Wikipedia [en.wikipedia.org]

- 5. PTEN loss in the continuum of common cancers, rare syndromes and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue expression of PTEN - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. PTEN protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. PTEN is recognized as a prognostic-related biomarker and inhibits proliferation and invasiveness of skull base chordoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

Subcellular localization of U91356

U91356 binding partners and interactome

An in-depth analysis of "U91356" and its molecular interactions cannot be provided at this time. Extensive searches have yielded no publicly available scientific literature or database entries for a molecule or protein with this specific identifier.

This suggests that "this compound" may be one of the following:

-

An internal or proprietary code name for a compound or protein that has not yet been disclosed in public research.

-

A very recent discovery that has not yet been published or indexed in scientific databases.

-

A typographical error in the provided identifier.

Without a valid, publicly recognized identifier, it is not possible to retrieve information regarding its binding partners, interactome, associated signaling pathways, or the experimental protocols used for their determination.

Researchers, scientists, and drug development professionals are encouraged to verify the identifier and provide a recognized name or accession number (e.g., a UniProt, GenBank, or ChEMBL ID) to enable a comprehensive search and the generation of the requested technical guide.

In Silico Functional Prediction of U91356: A Methodological Overview

To Researchers, Scientists, and Drug Development Professionals,

This guide outlines a comprehensive in silico approach for the functional prediction of a hypothetical molecule, "U91356." It is important to note that extensive searches of major public biological databases, including NCBI GenBank, UniProt, and EMBL-EBI, did not yield any information for the identifier "this compound." This suggests that "this compound" may be an internal, unpublished, or incorrect identifier.

The following sections detail the standardized computational workflow that would be employed for the functional prediction of a novel gene or protein, assuming a valid sequence is available. This framework serves as a blueprint for researchers encountering uncharacterized biomolecules.

I. Sequence Analysis and Homology-Based Annotation

The foundational step in predicting the function of an unknown biological sequence is to identify its evolutionary relatives. Homology-based inference posits that if a sequence shares significant similarity with another well-characterized sequence, they are likely to share a similar function.

Experimental Protocol: Sequence Similarity Searching

-

Tool Selection: The Basic Local Alignment Search Tool (BLAST) is the primary tool for this purpose. Specific BLAST programs are used depending on the nature of the query sequence (e.g., BLASTn for nucleotide sequences, BLASTp for protein sequences).

-

Database Selection: Searches are typically performed against comprehensive, non-redundant databases such as the NCBI nr (non-redundant protein sequences) or nt (non-redundant nucleotide sequences) databases.

-

Algorithm Parameters:

-

Expect (E) value: This parameter represents the number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value (e.g., < 1e-5) indicates a more significant match.

-

Scoring Matrix: For protein searches, matrices like BLOSUM62 are used to score alignments based on the observed frequencies of amino acid substitutions.

-

Word Size: This parameter affects the sensitivity and speed of the search.

-

-

Interpretation of Results: The output provides a list of homologous sequences, their alignment scores, E-values, and percentage identity. Significant alignments to proteins with known functions provide the first clues to the function of the query sequence.

Data Presentation: Homology Search Results

| Query ID | Subject ID | % Identity | Alignment Length | E-value | Subject Description |

| This compound | [Example: P12345] | [e.g., 75%] | [e.g., 250] | [e.g., 1e-100] | [Example: Serine/threonine-protein kinase] |

| This compound | [Example: Q67890] | [e.g., 68%] | [e.g., 245] | [e.g., 1e-95] | [Example: Cell cycle regulator] |

II. Protein Domain and Motif Identification

Proteins are often modular, composed of distinct functional units known as domains. Identifying conserved domains within a protein sequence can provide significant insights into its molecular function.

Experimental Protocol: Domain and Motif Analysis

-

Tool Selection: Several databases and tools are used to scan protein sequences for known domains and motifs. These include:

-

Pfam: A large collection of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs).

-

InterPro: An integrated database of protein families, domains, and functional sites from multiple sources.

-

PROSITE: A database of protein domains, families, and functional sites, as well as patterns and profiles to identify them.

-

-

Analysis: The protein sequence is submitted to the web servers of these tools. The output will identify the presence of any known domains, their locations within the sequence, and their associated functions.

Data Presentation: Identified Protein Domains

| Domain Database | Domain ID | Domain Description | Start Position | End Position |

| Pfam | [Example: PF00069] | Protein kinase domain | [e.g., 50] | [e.g., 280] |

| PROSITE | [Example: PS50011] | Serine/threonine protein kinase active site | [e.g., 160] | [e.g., 172] |

III. Physicochemical Property and Subcellular Localization Prediction

The physical and chemical properties of a protein, along with its location within a cell, are critical determinants of its function.

Experimental Protocol: Property and Localization Prediction

-

Physicochemical Properties: Tools like ProtParam are used to compute various physical and chemical parameters from a protein sequence, including molecular weight, theoretical isoelectric point (pI), amino acid composition, and instability index.

-

Subcellular Localization: A variety of machine learning-based tools can predict the subcellular localization of a protein. These tools, such as PSORT or DeepLoc, are trained on proteins with experimentally verified localizations and use features like amino acid composition and signal peptides to make predictions.

Data Presentation: Predicted Physicochemical Properties and Localization

| Parameter | Predicted Value |

| Molecular Weight | [e.g., 34.5 kDa] |

| Theoretical pI | [e.g., 8.2] |

| Instability Index | [e.g., 35.0 (stable)] |

| Subcellular Localization | [e.g., Nucleus (Probability: 0.85)] |

IV. Functional Association and Pathway Analysis

Understanding the broader biological context of a gene or protein involves identifying its interaction partners and the signaling pathways in which it participates.

Experimental Protocol: Functional Association Analysis

-

Database Search: Databases like STRING provide information on known and predicted protein-protein interactions. These interactions are derived from multiple sources, including experimental data, computational predictions, and text mining.

-

Pathway Analysis: Once interaction partners are identified, pathway enrichment analysis can be performed using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG). This helps to identify if the protein and its interactors are significantly overrepresented in specific biological pathways.

Mandatory Visualization: Predicted Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving this compound, based on predicted interactions.

Caption: Hypothetical signaling cascade initiated by this compound activation.

V. Logical Workflow for In Silico Functional Prediction

The overall process of in silico function prediction follows a logical progression from basic sequence analysis to higher-level functional context.

Caption: Logical workflow for predicting the function of an uncharacterized sequence.

Methodological & Application

Application Notes and Protocols for the Use of a Novel Compound in a Mouse Model

Disclaimer: Information regarding a specific compound designated "U91356" is not publicly available. The following application notes and protocols provide a generalized framework for the use of a novel investigational compound, hereafter referred to as "Compound X," in a mouse model. These guidelines should be adapted based on the specific physicochemical properties, mechanism of action, and research objectives for the compound of interest.

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Compound X in a mouse model. This document outlines protocols for determining dose-response relationships, conducting pharmacokinetic analysis, and establishing a general experimental workflow for in vivo studies. The provided methodologies and data presentation formats are intended to serve as a template for designing and executing robust preclinical studies.

Data Presentation

Quantitative data from in vivo studies should be summarized for clarity and comparative analysis. The following tables provide templates for organizing dose-response and pharmacokinetic data.

Table 1: Dose-Response Data for Compound X in a Mouse Model

| Dose Group (mg/kg) | Number of Animals (n) | Primary Efficacy Endpoint (Mean ± SEM) | Secondary Endpoint (e.g., Biomarker Level) (Mean ± SEM) | Observed Adverse Effects |

| Vehicle Control | 10 | |||

| 1 | 10 | |||

| 5 | 10 | |||

| 10 | 10 | |||

| 25 | 10 | |||

| 50 | 10 |

Table 2: Pharmacokinetic Parameters of Compound X in Mice

| Parameter | Oral Administration (PO) | Intravenous Administration (IV) |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC(0-t) (ng·h/mL) | ||

| AUC(0-inf) (ng·h/mL) | ||

| t1/2 (h) | ||

| CL (mL/h/kg) | N/A | |

| Vd (L/kg) | N/A | |

| Bioavailability (%) | N/A |

Experimental Protocols

The following are detailed protocols for the administration and evaluation of Compound X in a mouse model.

Animal Model Selection and Husbandry

-

Strain: The choice of mouse strain (e.g., C57BL/6, BALB/c, immunodeficient strains) should be based on the specific disease model and research question.

-

Age and Weight: Mice should be age and weight-matched (e.g., 8-12 weeks old, 20-25 g) to reduce variability.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimation: Allow for a minimum of a 7-day acclimation period before the start of any experimental procedures.

Compound Formulation and Administration

-

Formulation:

-

Determine the solubility of Compound X in various pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, 5% DMSO in saline).

-

Prepare a stock solution of Compound X at a high concentration.

-

On the day of dosing, dilute the stock solution to the final desired concentrations for each dose group.

-

Ensure the final formulation is homogenous and stable for the duration of the experiment.

-

-

Administration:

-

Oral Gavage (PO):

-

Calculate the required volume for each mouse based on its body weight and the desired dose.

-

Administer the formulation using a proper-sized feeding needle to minimize stress and injury.

-

-

Intravenous Injection (IV):

-

Administer the formulation via the tail vein using a 27-30 gauge needle.

-

The injection volume should typically not exceed 10 mL/kg.

-

-

Dose-Response Study Protocol

-

Animal Grouping: Randomly assign mice to different dose groups, including a vehicle control group.

-

Dosing: Administer Compound X or vehicle according to the predetermined schedule (e.g., once daily for 14 days).

-

Monitoring: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food/water intake.

-

Efficacy Assessment: At the end of the study, assess the primary and secondary efficacy endpoints. This could include tumor volume measurements, behavioral tests, or biomarker analysis from tissue or blood samples.

-

Necropsy and Tissue Collection: At the study endpoint, euthanize animals and perform a gross necropsy. Collect tissues of interest for further analysis (e.g., histology, gene expression).

Pharmacokinetic Study Protocol

-

Animal Grouping: Assign mice to either the oral (PO) or intravenous (IV) administration group.

-

Dosing: Administer a single dose of Compound X.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Serial sampling from the same animal is preferred to reduce biological variability.

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Compound X

The following diagram illustrates a hypothetical mechanism of action for Compound X, where it inhibits a specific kinase in a cancer-related signaling pathway.

Caption: Hypothetical signaling pathway for Compound X.

Experimental Workflow for In Vivo Evaluation

This diagram outlines the general workflow for evaluating Compound X in a mouse model of disease.

Caption: General experimental workflow for in vivo studies.

Application Notes and Protocols for U91356: Information Not Currently Available

Comprehensive searches for "U91356" have not yielded specific information on a compound with this identifier. Publicly available databases and scientific literature do not contain details regarding its dosage, administration, mechanism of action, or any associated preclinical or clinical studies.

The information necessary to generate detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not present in the provided search results or in broader searches. The search results retrieved information for various other compounds and clinical trials, none of which are identified as this compound.

It is possible that "this compound" is an internal development code, a confidential compound designation, or a new entity for which data has not yet been publicly disclosed. Without any foundational information, it is not possible to fulfill the request for detailed protocols and data visualization.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound identifier and consult internal documentation or proprietary databases that may contain information on this specific molecule. Should information on this compound become publicly available, the requested detailed application notes and protocols can be generated.

Application Notes and Protocols for Measuring the Activity of Novel Biologically Active Compounds

Introduction

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to measure the activity of novel compounds. Due to the absence of publicly available information on a compound designated "U91356," this document will serve as a generalized guide. We will use the placeholder "Hypothetical Compound this compound" to illustrate the principles and methodologies that would be applied if its biological target and function were known. For the purpose of providing concrete examples, we will assume that "Hypothetical Compound this compound" is an inhibitor of a specific protein kinase, a common class of drug targets.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is crucial for the comparison of experimental results. Structured tables are an effective way to organize and display this information.

Table 1: In Vitro Kinase Inhibition by Hypothetical Compound this compound

| Kinase Target | IC₅₀ (nM) | Hill Slope | Method of Detection |

| Kinase A | 15.2 | 1.1 | Fluorescence |

| Kinase B | 250.7 | 0.9 | Luminescence |

| Kinase C | >10,000 | N/A | Radiometric |

Table 2: Cellular Activity of Hypothetical Compound this compound

| Cell Line | Target Pathway | EC₅₀ (nM) | Assay Type |

| Cell Line X | p-Substrate Y | 75.8 | Western Blot |

| Cell Line Z | Reporter Gene | 120.3 | Luciferase Reporter |

Experimental Protocols: Detailed Methodologies

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Kinase substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., Hypothetical Compound this compound)

-

Fluorescent stop solution (containing a chelating agent like EDTA)

-

384-well microplate, low volume, black

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 2 µL of the diluted test compound. For control wells, add 2 µL of DMSO.

-

Add 10 µL of the kinase and substrate mixture in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of the fluorescent stop solution.

-

Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Western Blot for Cellular Phospho-Protein Levels

This protocol details the measurement of a compound's effect on the phosphorylation of a target protein in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., Hypothetical Compound this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phosphorylated form of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with a serial dilution of the test compound for the desired time (e.g., 2 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein as a loading control.

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Mandatory Visualizations: Diagrams

Visual representations of signaling pathways and experimental workflows can greatly enhance understanding.

Caption: Hypothetical signaling pathway inhibited by Compound this compound.

Caption: Workflow for the in vitro kinase inhibition assay.

Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Knockout

Introduction

These application notes provide a detailed protocol for generating a gene knockout in a mammalian cell line using the CRISPR-Cas9 system. The CRISPR-Cas9 system is a powerful and versatile tool for genome engineering, enabling the precise deletion or disruption of a target gene.[1][2] This protocol is intended for researchers, scientists, and drug development professionals familiar with standard cell culture and molecular biology techniques.

Note on Target Gene "U91356": Initial searches for a gene or protein with the identifier "this compound" did not yield a specific, characterized target in public databases such as NCBI and UniProt. Therefore, this document provides a comprehensive, general protocol that can be adapted for the knockout of any specific gene of interest. The user should replace the placeholder "Target Gene" with their gene of interest throughout the protocol.

Principle of CRISPR-Cas9 Knockout

The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease and a single guide RNA (sgRNA). The sgRNA is a synthetic RNA molecule that is complementary to a specific sequence in the target gene. It guides the Cas9 nuclease to the desired genomic locus, where the Cas9 protein induces a double-strand break (DSB) in the DNA.[2][3] The cell's natural DNA repair machinery attempts to repair this break, primarily through the error-prone non-homologous end joining (NHEJ) pathway.[4] This often results in small insertions or deletions (indels) at the target site, leading to a frameshift mutation and a premature stop codon, thereby knocking out the function of the target gene.

Experimental Workflow Overview

The overall workflow for generating a CRISPR-Cas9 knockout cell line involves several key steps, from initial experimental design to the final validation of the knockout.[1][5]

Caption: General workflow for generating a CRISPR-Cas9 knockout cell line.

Materials and Reagents

Cell Culture

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well, 24-well, and 6-well tissue culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

CRISPR-Cas9 Components

-

High-fidelity Cas9 nuclease (protein, mRNA, or expression plasmid)

-

Synthetic single guide RNA (sgRNA) or crRNA:tracrRNA complex targeting the gene of interest

-

Control sgRNA (non-targeting)

Transfection

-

Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent or equivalent electroporation system (e.g., Neon™ Transfection System)[6]

-

Opti-MEM™ I Reduced Serum Medium

Analysis of Knockout Efficiency

-

Genomic DNA extraction kit

-

PCR primers flanking the sgRNA target site

-

High-fidelity DNA polymerase for PCR

-

Agarose (B213101) gel electrophoresis system

-

Gel extraction kit

-

T7 Endonuclease I (T7E1) assay kit or Sanger sequencing service

-

Antibody against the target protein (for Western blot)

-

Secondary antibody and detection reagents for Western blot

Detailed Experimental Protocol

Step 1: sgRNA Design and Synthesis

-

Target Site Selection:

-

Obtain the cDNA or genomic sequence of your target gene from a database like NCBI or Ensembl.

-

Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego's CRISPR Design Tool) to identify potential sgRNA target sequences.[7]

-

Select 2-3 sgRNAs targeting an early exon to maximize the likelihood of generating a loss-of-function mutation.[7]

-

Ensure the selected sgRNAs have high on-target scores and low off-target scores.

-

-

sgRNA Synthesis:

-

Order synthetic sgRNAs from a reputable vendor. Alternatively, sgRNAs can be generated by in vitro transcription from a DNA template.[5]

-

Step 2: Cell Culture and Transfection

-

Cell Seeding:

-

One day prior to transfection, seed the mammalian cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[6] See Table 1 for recommended seeding densities for common cell lines.

Table 1: Recommended Seeding Densities for Transfection

Cell Line Seeding Density (cells/well in 24-well plate) HEK293T 1.0 - 1.5 x 10^5 HeLa 0.8 - 1.2 x 10^5 A549 0.6 - 1.0 x 10^5 | K562 (suspension) | 2.0 - 3.0 x 10^5 |

-

-

Formation of Cas9/sgRNA Ribonucleoprotein (RNP) Complexes:

-

On the day of transfection, prepare the RNP complexes by combining the Cas9 protein and the sgRNA. A typical molar ratio is 1:1 to 1:3 (Cas9:sgRNA). See Table 2 for a sample preparation.

-

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.[6]

Table 2: Example RNP Formulation for a Single Well of a 24-well Plate

Component Amount Final Concentration Cas9 Nuclease (1 µg/µL) 0.5 µL 500 ng sgRNA (1 µg/µL) 0.15 µL 150 ng | Opti-MEM™ | to 25 µL | - |

-

-

Transfection:

-

Dilute the transfection reagent (e.g., Lipofectamine™ CRISPRMAX™) in Opti-MEM™.

-

Add the prepared RNP complexes to the diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature.

-

Add the transfection complexes to the cells in the 24-well plate.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Step 3: Assessment of Gene Editing Efficiency

-

Genomic DNA Extraction:

-

After 48-72 hours, harvest a portion of the cells and extract genomic DNA using a commercial kit.

-

-

PCR Amplification:

-

Amplify the genomic region flanking the sgRNA target site using PCR. Design primers to amplify a 400-800 bp product.

-

-

T7 Endonuclease I (T7E1) Assay:

-

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA.

-

Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

-

Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

-

Quantify the cleavage efficiency by measuring the band intensities.

Table 3: Interpretation of T7E1 Assay Results

Observation Interpretation Single band corresponding to the undigested PCR product No or very low editing efficiency | Multiple bands, including smaller cleaved fragments | Successful gene editing |

-

Step 4: Single-Cell Cloning and Clonal Expansion

-

Limiting Dilution or FACS:

-

To generate a clonal cell line with a homozygous knockout, isolate single cells from the transfected population. This can be achieved by limiting dilution in a 96-well plate or by fluorescence-activated cell sorting (FACS) if a fluorescent reporter was co-transfected.

-

-

Clonal Expansion:

-

Culture the single-cell clones until they form colonies.

-

Expand the individual clones into larger culture vessels.

-

Step 5: Validation of Knockout Clones

-

Genotyping by Sanger Sequencing:

-

Extract genomic DNA from each expanded clone.

-

PCR amplify the target region and submit the PCR products for Sanger sequencing to confirm the specific indel mutations in each allele.

-

-

Protein Expression Analysis (Western Blot):

-

Prepare protein lysates from the wild-type and potential knockout clones.

-

Perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression in the knockout clones.

-

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of CRISPR-Cas9 mediated gene knockout.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Recommended Solution |

|---|---|---|

| Low Transfection Efficiency | Suboptimal cell health or density; Inefficient transfection reagent. | Optimize cell seeding density. Use a positive control (e.g., GFP plasmid) to assess transfection efficiency. Try a different transfection method (e.g., electroporation). |

| Low Gene Editing Efficiency | Ineffective sgRNA; Inactive Cas9 nuclease. | Test multiple sgRNAs for the target gene. Ensure the Cas9 nuclease is active and properly stored. Optimize the Cas9:sgRNA ratio. |

| High Cell Death Post-Transfection | Toxicity of the transfection reagent or CRISPR components. | Reduce the concentration of the transfection reagent and/or RNP complexes. Change the medium 4-6 hours post-transfection. |

| No Homozygous Knockout Clones | Gene is essential for cell viability; Inefficient editing in one allele. | Screen a larger number of clones. Consider a conditional knockout approach for essential genes. |

Conclusion

This protocol provides a robust framework for the successful generation of gene knockout cell lines using CRISPR-Cas9 technology. Adherence to the outlined steps, careful optimization of experimental conditions for the specific cell line, and thorough validation of the resulting clones are critical for obtaining reliable and reproducible results. The versatility of the CRISPR-Cas9 system makes it an invaluable tool for functional genomics, disease modeling, and drug discovery.

References

- 1. uniprot.org [uniprot.org]

- 2. Nucleotide sequence of the gene cluster containing the mphB gene for macrolide 2'-phosphotransferase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labrus bergylta genome assembly fLabBer1.1 - NCBI - NLM [ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Nucleotide sequence of the mxcQ and mxcE genes, required for methanol dehydrogenase synthesis in Methylobacterium organophilum XX: a two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LOC401356 similar to CG31151-PB, isoform B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

Application Notes: Overexpression of RPS6KB1 (p70S6K) in vitro

References

- 1. RPS6KB1 ribosomal protein S6 kinase B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 3. researchgate.net [researchgate.net]

- 4. Hyperphosphorylation of RPS6KB1, rather than overexpression, predicts worse prognosis in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p70S6 kinase mediates breast cancer cell survival in response to surgical wound fluid stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. miR-195 inhibits tumor progression by targeting RPS6KB1 in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental regulation of p70 S6 kinase by a G protein-coupled receptor dynamically modelized in primary cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Putative U91356 Antibody

Disclaimer: The protein designated "U91356" corresponds to a putative uncharacterized protein, potentially encoded by the long non-coding RNA LINC01356.[1] As such, commercially available antibodies specifically targeting this protein may be limited or not extensively validated. The following application notes and protocols are provided as a comprehensive guide for the use and validation of an antibody against a novel protein target like this compound in Western Blot (WB) and Immunohistochemistry (IHC) applications. The provided protocols are based on established general procedures and will require optimization for a specific antibody.

Western Blot (WB)

Western blotting is a technique used to detect a specific protein in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Data Presentation

Table 1: Recommended Starting Conditions for Western Blot

| Parameter | Recommendation |

| Sample Type | Cell lysates, tissue homogenates |

| Positive Control | To be determined (e.g., cell line with high expression of LINC01356) |

| Negative Control | To be determined (e.g., cell line with low or no expression of LINC01356) |

| Lysate Preparation | RIPA buffer with protease and phosphatase inhibitors |

| Protein Concentration | 20-40 µg per lane |

| Gel Electrophoresis | 4-20% Tris-Glycine SDS-PAGE |

| Transfer | Wet or semi-dry transfer to nitrocellulose or PVDF membrane |

| Blocking | 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[2][3] |

| Primary Antibody Dilution | 1:500 - 1:2000 (to be optimized) |

| Primary Antibody Incubation | Overnight at 4°C with gentle agitation.[3] |

| Secondary Antibody | HRP-conjugated anti-species IgG |

| Secondary Antibody Dilution | 1:2000 - 1:10000 (to be optimized) |

| Detection | Enhanced Chemiluminescence (ECL) |

Experimental Protocol

-

Sample Preparation:

-

Prepare cell lysates by incubating cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[4]

-

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

For wet transfer, perform the transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[2]

-

For semi-dry transfer, follow the manufacturer's instructions.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

-

Incubate the membrane with the primary antibody (anti-U91356) at the optimized dilution in blocking buffer overnight at 4°C with gentle shaking.[3]

-

Wash the membrane three times for 5-10 minutes each with TBST.[2][4]

-

Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.[4]

-

Wash the membrane three times for 10 minutes each with TBST.[4]

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[2]

-

Experimental Workflow

Immunohistochemistry (IHC)

Immunohistochemistry is a technique used to determine the location of a specific protein in tissues. It is a valuable tool for understanding the spatial context of protein expression.

Data Presentation

Table 2: Recommended Starting Conditions for Immunohistochemistry

| Parameter | Recommendation |

| Tissue Type | Formalin-fixed, paraffin-embedded (FFPE) or frozen sections |

| Positive Control Tissue | To be determined |

| Negative Control Tissue | To be determined |

| Fixation | 10% neutral buffered formalin for FFPE; cold acetone (B3395972) or methanol (B129727) for frozen.[5] |

| Antigen Retrieval | Heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).[5] |

| Blocking | 3-10% normal serum from the secondary antibody host species for 30 minutes.[5] |

| Primary Antibody Dilution | 1:100 - 1:500 (to be optimized) |

| Primary Antibody Incubation | Overnight at 4°C in a humidified chamber.[5] |

| Secondary Antibody | Biotinylated or polymer-based detection system |

| Detection | DAB (3,3'-Diaminobenzidine) or other chromogens |

| Counterstain | Hematoxylin |

Experimental Protocol

-

Deparaffinization and Rehydration (for FFPE tissues):

-

Immerse slides in xylene (two changes for 5 minutes each).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 90%, 80%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform HIER by immersing slides in a pre-heated antigen retrieval solution (e.g., sodium citrate buffer, pH 6.0).

-

Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-40 minutes).[5]

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Wash slides with PBS.

-

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes (for HRP-based detection).

-

Wash with PBS.

-

Block non-specific binding by incubating with normal serum for 30 minutes.[5]

-

Incubate with the primary antibody (anti-U91356) at the optimized dilution overnight at 4°C in a humidified chamber.[5]

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based secondary antibody, according to the manufacturer's instructions.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Incubate with a chromogen substrate such as DAB until the desired stain intensity develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear with xylene.

-

Mount with a permanent mounting medium.

-

Experimental Workflow

Putative Signaling Pathway Involvement

As this compound is an uncharacterized protein, its role in cellular signaling is unknown. A common approach to investigating the function of a novel protein is to examine its potential involvement in well-established signaling cascades, such as the MAPK/ERK pathway, which is crucial for regulating cell growth, proliferation, and survival.[6] The interaction of this compound with components of this pathway could be investigated through co-immunoprecipitation experiments using an anti-U91356 antibody.

MAPK/ERK Signaling Pathway

References

Application of U-91356A in High-Throughput Screening for Dopamine D2 Receptor Agonists

Introduction

U-91356A is a potent and selective agonist for the dopamine (B1211576) D2 receptor, with the chemical name (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-(1H)-one, monohydrochloride.[1] It also exhibits lower affinity for the dopamine D3 and D4, as well as the serotonin (B10506) 5-HT1A receptor subtypes.[1] As a well-characterized D2 receptor agonist, U-91356A serves as an excellent positive control and reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the dopamine D2 receptor. This document provides detailed application notes and protocols for the use of U-91356A in HTS assays.

Target Information

-

Target: Dopamine D2 Receptor (D2R)

-

Receptor Class: G protein-coupled receptor (GPCR), Gi/o-coupled[2]

-

Signaling Pathway: Activation of the D2R by an agonist like U-91356A leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

Data Presentation

While specific high-throughput screening data for U-91356A is not extensively published, its pharmacological profile makes it a suitable reference compound. The following table summarizes its known binding affinities. For the purpose of illustrating a typical HTS data summary, hypothetical EC50 values for common D2R HTS assays are also provided.

| Compound | Target Receptor | Binding Affinity (Ki) | Assay Type | EC50 |

| U-91356A | Dopamine D2 | High Affinity[1] | cAMP Inhibition | Hypothetical: 10 nM |

| U-91356A | Dopamine D3 | Lower Affinity[1] | Calcium Mobilization (Gα-qi5) | Hypothetical: 50 nM |

| U-91356A | Dopamine D4 | Lower Affinity[1] | β-arrestin Recruitment | Hypothetical: >1 µM (G-protein biased) |

| U-91356A | Serotonin 5-HT1A | Lower Affinity[1] | - | - |

| Quinpirole (Reference Agonist) | Dopamine D2 | ~1.2 nM[4] | cAMP Inhibition | ~1.2 nM[4] |

| Quinpirole (Reference Agonist) | Dopamine D2 | ~28 nM[4] | β-arrestin Recruitment | ~28 nM[4] |

Signaling Pathway Diagram

Caption: Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

1. High-Throughput Screening for D2 Receptor Agonists using a cAMP Assay

This protocol describes a homogenous, fluorescence-based cAMP assay suitable for HTS to identify D2 receptor agonists. The assay measures the decrease in intracellular cAMP levels following receptor activation.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

cAMP assay kit (e.g., HTRF®, LANCE® or AlphaScreen®).

-

Assay Buffer: As recommended by the cAMP assay kit manufacturer.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

U-91356A (positive control).

-

Test compounds library.

-

384-well, low-volume, white, opaque assay plates.

-

Plate reader compatible with the chosen cAMP assay technology.

Procedure:

-

Cell Preparation: Culture D2R-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a predetermined optimal concentration.

-

Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds, U-91356A (as a positive control concentration-response curve), and a reference antagonist (for Z' determination) to the 384-well assay plates.

-

Cell Dispensing: Dispense the cell suspension into the assay plates containing the compounds.

-

Incubation: Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 30 minutes) to allow for compound binding and receptor activation.

-

Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Add the cAMP assay detection reagents (as per the manufacturer's protocol) to lyse the cells and initiate the detection reaction.

-

Incubation: Incubate the plates for the time specified by the assay kit manufacturer (e.g., 60 minutes) at room temperature, protected from light.

-

Data Acquisition: Read the plates on a compatible plate reader.

Data Analysis:

-

Calculate the percentage of inhibition of the forskolin-stimulated cAMP signal for each test compound.

-

For U-91356A and any active compounds, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: HTS Workflow for D2R Agonist cAMP Assay

2. High-Throughput Screening for D2 Receptor Agonists using a Calcium Mobilization Assay

This protocol utilizes a cell line co-expressing the dopamine D2 receptor and a promiscuous G-protein (e.g., Gα-qi5) that couples the Gi/o pathway to the calcium signaling pathway. Agonist activation of the D2R will lead to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

Materials:

-